![molecular formula C17H13N5O4S2 B4924153 N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)
N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide, commonly known as NITD-008, is a novel compound with potential therapeutic applications against various infectious diseases. It was first synthesized by the Novartis Institute for Tropical Diseases in 2009.
Mechanism of Action
The exact mechanism of action of NITD-008 is not fully understood, but it is believed to target a specific viral enzyme, the RNA-dependent RNA polymerase, which is essential for viral replication. By inhibiting this enzyme, NITD-008 prevents the virus from reproducing and spreading.
Biochemical and Physiological Effects:
NITD-008 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral drug. It has also been found to have good bioavailability and pharmacokinetic properties, which are important factors for drug efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, which makes it a potentially useful tool for studying the replication mechanisms of various RNA viruses. However, its high cost and limited availability may be a limitation for some research groups.
Future Directions
Future research on NITD-008 could focus on the following areas:
- Optimization of the synthesis process to improve yield and reduce cost
- Evaluation of its efficacy against other RNA viruses, such as SARS-CoV-2
- Investigation of its mechanism of action at the molecular level
- Development of more potent analogs with improved pharmacokinetic properties
- Testing its efficacy in animal models of viral infections
- Identification of potential drug resistance mechanisms and strategies to overcome them.
Synthesis Methods
The synthesis of NITD-008 involves a multi-step process that starts with the reaction between 3-nitroaniline and thiocyanic acid to form 3-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-amino-2-oxoethyl mercaptan to form the corresponding thioamide. The final step involves the reaction between the thioamide and 5-chloro-2-nitrobenzoic acid to form NITD-008.
Scientific Research Applications
NITD-008 has been found to exhibit potent antiviral activity against a wide range of RNA viruses, including dengue virus, West Nile virus, yellow fever virus, and hepatitis C virus. It has also shown activity against some protozoan parasites, such as Plasmodium falciparum, the causative agent of malaria.
properties
IUPAC Name |
N-[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S2/c23-14(18-12-7-4-8-13(9-12)22(25)26)10-27-17-21-20-16(28-17)19-15(24)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJURVFOQLXWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.